molecular formula C14H13F2NO2S B5467413 N-(2,5-difluorophenyl)-2,4-dimethylbenzenesulfonamide

N-(2,5-difluorophenyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B5467413
M. Wt: 297.32 g/mol
InChI Key: CTCXHIOWEXIMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2,4-dimethylbenzenesulfonamide, commonly known as DFB, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. DFB is a derivative of sulfonamide and is known for its potent inhibitory effects on carbonic anhydrase enzymes.

Mechanism of Action

DFB inhibits carbonic anhydrase by binding to the active site of the enzyme. The sulfonamide group of DFB binds to the zinc ion in the active site of the enzyme, thereby preventing the binding of water molecules and inhibiting the catalytic activity of the enzyme.
Biochemical and Physiological Effects:
DFB has been shown to have potent inhibitory effects on various carbonic anhydrase isoforms. It has been shown to inhibit carbonic anhydrase II, IX, XII, and XIV with high potency. DFB has also been shown to have anticancer effects by inhibiting the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

DFB has several advantages as a research tool. It is a potent and selective inhibitor of carbonic anhydrase, making it useful for studying the role of carbonic anhydrase in various biological processes. However, DFB has some limitations as well. It has low solubility in water, which can limit its use in certain experiments. Additionally, DFB can react with other compounds in biological systems, leading to the formation of adducts that can complicate data interpretation.

Future Directions

DFB has several potential future directions for research. One potential direction is the development of DFB derivatives with improved solubility and selectivity for specific carbonic anhydrase isoforms. Another potential direction is the use of DFB as a tool for studying the role of carbonic anhydrase in various biological processes, such as cancer progression and neurodegenerative diseases. Additionally, DFB may have potential applications in drug discovery and development as a lead compound for the development of carbonic anhydrase inhibitors with therapeutic potential.

Synthesis Methods

DFB can be synthesized using various methods. One of the most common methods involves the reaction of 2,5-difluoroaniline with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resultant DFB can be purified using column chromatography or recrystallization.

Scientific Research Applications

DFB has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of DFB is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water into bicarbonate ions and protons. Inhibition of carbonic anhydrase can have therapeutic effects in various diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

N-(2,5-difluorophenyl)-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-9-3-6-14(10(2)7-9)20(18,19)17-13-8-11(15)4-5-12(13)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCXHIOWEXIMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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